molecular formula C11H17ClN2O2 B2413330 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate CAS No. 176040-79-2

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate

Cat. No.: B2413330
CAS No.: 176040-79-2
M. Wt: 244.72
InChI Key: BDGKMIWWUKBTPP-UHFFFAOYSA-N
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Description

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate is a heterocyclic compound with a unique tricyclic structure. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular aza-Wittig reaction, which facilitates the formation of the tricyclic core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways, contributing to its biological effects. The compound’s tricyclic structure allows it to fit into enzyme active sites and disrupt normal enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH.2H2O/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;;;/h1-2,4-5H,3,6-8H2;1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGKMIWWUKBTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3CN2C1.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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